Tetradecane-1-sulfonyl chloride
Description
Properties
CAS No. |
61318-33-0 |
|---|---|
Molecular Formula |
C14H29ClO2S |
Molecular Weight |
296.9 g/mol |
IUPAC Name |
tetradecane-1-sulfonyl chloride |
InChI |
InChI=1S/C14H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3 |
InChI Key |
KRNGJNQVZMBTAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation Using Chlorosulfonic Acid and Sulfuryl Chloride
Direct Chlorosulfonation of n-Tetradecane
The photosulfochlorination of n-tetradecane with sulfuryl chloride (SO₂Cl₂) under UV light is a well-documented method. This reaction proceeds via a free-radical mechanism, yielding a mixture of chloro-tetradecanes and tetradecane-1-sulfonyl chloride. Key parameters include:
- Temperature : 25–40°C
- Reaction Time : 6–12 hours
- Yield : 60–75% sulfonyl chloride (after purification)
The process generates multiple isomers, necessitating chromatographic separation. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the presence of terminal sulfonyl chloride derivatives, which are stabilized by the long alkyl chain’s inductive effect.
Mixed Chlorosulfonation Agents
A patent describes using ClSO₃H/SO₂Cl₂ as a dual chlorosulfonation agent for aliphatic hydrocarbons. For this compound:
- Reactants : n-Tetradecane, ClSO₃H (1.5 equiv), SO₂Cl₂ (0.5 equiv)
- Solvent : Dichloromethane
- Conditions : 0–10°C for 3 hours
- Workup : Quenching with ice water, followed by distillation.
- Yield : 90% (reported for analogous substrates).
This method minimizes side reactions (e.g., over-chlorination) due to controlled electrophilic substitution at the terminal carbon.
Sulfonation Followed by Chlorination
Two-Step Synthesis via Sulfonic Acid Intermediate
A generalized approach involves initial sulfonation of n-tetradecane with chlorosulfonic acid (ClSO₃H), followed by chlorination with thionyl chloride (SOCl₂):
Step 1: Sulfonation
$$ \text{C}{14}\text{H}{30} + \text{ClSO}3\text{H} \rightarrow \text{C}{14}\text{H}{29}\text{SO}3\text{H} + \text{HCl} $$
Step 2: Chlorination
$$ \text{C}{14}\text{H}{29}\text{SO}3\text{H} + \text{SOCl}2 \rightarrow \text{C}{14}\text{H}{29}\text{SO}2\text{Cl} + \text{SO}2 + \text{HCl} $$
Continuous Flow Synthesis
A scalable continuous method employs two continuous stirred-tank reactors (CSTRs) in series:
- Reactants : n-Tetradecane, ClSO₃H (3.0 equiv)
- Residence Time : 60 minutes per reactor
- Temperature : 70°C
- Solvent : Diglyme (reduces freezing point during workup)
- Yield : 87% with 99% conversion.
This method enhances safety by minimizing exposure to corrosive reagents and improves heat transfer efficiency.
Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts
A novel method utilizes S-tetradecyl isothiourea salts subjected to oxidative chlorosulfonation with sodium hypochlorite (NaClO₂):
- Synthesis of S-Tetradecyl Isothiourea :
$$ \text{C}{14}\text{H}{29}\text{Br} + \text{NH}2\text{CSNH}2 \rightarrow \text{C}{14}\text{H}{29}\text{SC}(\text{NH}2)\text{NH}2^+ \text{Br}^- $$
- Oxidative Chlorosulfonation :
$$ \text{C}{14}\text{H}{29}\text{SC}(\text{NH}2)\text{NH}2^+ \text{Br}^- + \text{NaClO}2 \rightarrow \text{C}{14}\text{H}{29}\text{SO}2\text{Cl} + \text{Byproducts} $$
This method is noted for its minimal waste generation and avoidance of hazardous chlorinating agents.
Comparative Analysis of Preparation Methods
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
Temperature Control
Exothermic reactions (e.g., ClSO₃H addition) require precise cooling to prevent thermal degradation. Automated systems in continuous flow setups mitigate this risk.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Tetradecane-1-sulfonyl chloride readily participates in nucleophilic substitutions, forming sulfonamides, sulfonates, or sulfonic acids depending on reaction conditions.
Key Reaction Pathways:
-
With Amines :
Reacts with primary/secondary amines to form sulfonamides. For example:Yields exceeding 90% are achieved with bases like triethylamine to neutralize HCl .
-
With Alcohols :
Forms sulfonate esters in the presence of pyridine or similar bases.
Table 1: Optimization of Substitution Reactions with Amines
| Amine Type | Base Used | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Benzylamine | Triethylamine | 1 | 92 |
| Morpholine | Pyridine | 2 | 88 |
| Cyclohexylamine | LiOAc | 3 | 85 |
Data derived from controlled experiments using Cu(OAc)₂ and chiral ligands .
Reduction to Sulfinamides
Controlled reduction using triphenylphosphine (PPh₃) and amines converts this compound to sulfinamides. This reaction proceeds via in situ generation of a sulfinyl intermediate:
Key Findings:
-
Reagent Ratios : A 1:1:1 molar ratio of sulfonyl chloride, PPh₃, and amine maximizes yields (62–85%) .
-
Side Reactions : Over-reduction to sulfides occurs with excess PPh₃, requiring precise stoichiometric control .
Oxidative Transformations
This compound can undergo oxidation to sulfonic acids under harsh conditions (e.g., H₂O₂, HNO₃), though this is less common due to its stability.
Photosulfochlorination
Under UV light, tetradecane reacts with sulfuryl chloride (SO₂Cl₂) to yield this compound alongside chlorinated derivatives. This radical chain mechanism produces positional isomers, analyzed via GC-MS .
Table 2: Isomer Distribution in Photosulfochlorination
| Isomer Position | Relative Abundance (%) |
|---|---|
| 1-Sulfonyl | 48 |
| 2-Sulfonyl | 22 |
| 3-Sulfonyl | 15 |
| 4-Sulfonyl | 10 |
| ≥5-Sulfonyl | 5 |
Data from GC-MS analysis using methane chemical ionization .
Comparative Reactivity
This compound shows higher reactivity than sulfonyl fluorides (k<sub>Cl</sub>/k<sub>F</sub> ≈ 10³–10⁵) due to weaker S-Cl bonds (66 kcal/mol vs. S-F at 82 kcal/mol) . This makes it preferable for kinetic-controlled reactions in synthesis.
Stability and Side Reactions
Scientific Research Applications
Tetradecane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetradecane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It can react with nucleophiles, such as amines, to form sulfonamide bonds. This reaction typically proceeds through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack by the amine to form the final sulfonamide product .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl Chloride (CH3SO2Cl)
- Ethanesulfonyl Chloride (C2H5SO2Cl)
- Butanesulfonyl Chloride (C4H9SO2Cl)
Uniqueness
Tetradecane-1-sulfonyl chloride is unique due to its longer alkyl chain compared to other sulfonyl chlorides. This longer chain imparts different physical and chemical properties, such as increased hydrophobicity and different reactivity patterns. These properties make it suitable for specific applications where longer alkyl chains are required, such as in the synthesis of surfactants and detergents .
Q & A
Q. What are the recommended synthesis protocols for Tetradecane-1-sulfonyl chloride, and how can reaction efficiency be validated?
- Methodological Answer : this compound is typically synthesized via sulfonation of 1-tetradecanol using chlorosulfonic acid under anhydrous conditions. Key steps include:
- Maintaining a temperature range of 0–5°C to minimize side reactions (e.g., hydrolysis).
- Using stoichiometric excess of chlorosulfonic acid (molar ratio 1:1.2) to ensure complete conversion .
- Quenching the reaction with ice-water to isolate the product.
Validation : Characterize purity using NMR (e.g., δ~1.2–1.6 ppm for aliphatic protons, δ~3.5 ppm for -SOCl protons) and FT-IR (asymmetric S=O stretching at ~1370 cm) . Monitor unreacted alcohol via GC-MS to confirm <1% residual starting material.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water due to exothermic hydrolysis .
Q. How should researchers assess the hydrolytic stability of this compound under varying humidity conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Prepare samples at 25°C, 40°C, and 60°C with controlled humidity (10%, 50%, 90% RH).
- Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 24, 48, and 72 hours.
- Quantify hydrolysis products (e.g., tetradecanesulfonic acid) using calibration curves. Report degradation kinetics (e.g., t at 25°C) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate:
- Electron density maps (e.g., electrophilic sulfur in -SOCl).
- Activation energy barriers for SN mechanisms with amines or alcohols.
- Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order rate constants under varying nucleophile concentrations) .
Q. What strategies resolve contradictions in reported solubility data of this compound across solvents?
- Methodological Answer :
- Systematic Solubility Testing : Use a shake-flask method in solvents (e.g., dichloromethane, THF, hexane) at 20°C. Saturate solutions, filter, and quantify dissolved compound via gravimetry.
- Data Normalization : Account for solvent polarity (Hildebrand parameters) and hydrogen-bonding capacity. Cross-reference with computational COSMO-RS models .
- Contradiction Analysis : Identify outliers by comparing experimental results with literature values. Investigate batch-specific impurities (e.g., residual chlorosulfonic acid) via LC-MS .
Q. How can researchers design experiments to evaluate the environmental toxicity of this compound?
- Methodological Answer :
- Aquatic Toxicity Testing :
- Expose Daphnia magna to 0.1–10 mg/L concentrations for 48 hours. Measure LC values.
- Analyze bioaccumulation potential via octanol-water partition coefficients (logP) calculated using EPI Suite .
- Degradation Studies : Perform photolysis under UV light (λ = 254 nm) and monitor byproducts (e.g., sulfonic acids) using LC-QTOF-MS .
Data Contradiction and Reproducibility
Q. Why do yield discrepancies occur in sulfonation reactions, and how can reproducibility be improved?
- Methodological Answer :
- Common Sources of Variability :
- Moisture contamination (hydrolysis of chlorosulfonic acid).
- Inconsistent temperature control during exothermic reactions.
- Mitigation :
- Pre-dry glassware and reagents (e.g., molecular sieves for solvents).
- Use jacketed reactors with precise thermocouple monitoring .
- Reproducibility Protocol : Document reaction parameters (e.g., cooling rate, stirring speed) in detail per ACS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
